3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol . It is characterized by the presence of two chlorine atoms on the benzene ring, an ethyl group, and a pyridin-4-ylmethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and N-ethylpyridin-4-ylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of N-ethylpyridin-4-ylmethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbonyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-methyl-N-(pyridin-4-ylmethyl)benzamide
- 3,4-dichloro-N-ethyl-N-(pyridin-3-ylmethyl)benzamide
- 3,4-dichloro-N-ethyl-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and the pyridin-4-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dichloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-2-19(10-11-5-7-18-8-6-11)15(20)12-3-4-13(16)14(17)9-12/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAHFYHNKXIBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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